methyl 5-bromo-1-methyl-1H-indole-3-carboxylate
Overview
Description
“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C11H10BrNO2 . It has a molecular weight of 268.11 .
Molecular Structure Analysis
The InChI code for “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” is1S/C11H10BrNO2/c1-13-6-9 (11 (14)15-2)8-5-7 (12)3-4-10 (8)13/h3-6H,1-2H3
. The compound has a planar structure, as suggested by its presence on a mirror plane in the space group . Physical And Chemical Properties Analysis
“Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate” has a molecular weight of 254.08 g/mol . It has a topological polar surface area of 42.1 Ų and a complexity of 234 . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, are used in the synthesis of various alkaloids. These compounds play a significant role in cell biology and have attracted increasing attention in recent years for their biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells. Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives have shown promising results in the treatment of various microbial infections. Their antimicrobial properties make them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body. Their wide range of biological activities makes them versatile in the field of medicine .
Antiviral Applications
Indole derivatives, including “methyl 5-bromo-1-methyl-1H-indole-3-carboxylate”, have shown potential as antiviral agents. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and hepatitis C virus (HCV) .
Anti-inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents. Their unique chemical structure allows them to interact with various biological pathways to reduce inflammation .
Antidiabetic Applications
Indole derivatives have been studied for their potential antidiabetic effects. Their ability to interact with various biological systems could make them effective in the treatment of diabetes .
Antimalarial Applications
Indole derivatives have shown potential in the treatment of malaria. Their unique properties allow them to interact with the malaria parasite in ways that can inhibit its growth and reproduction .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives, including Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, involves their interaction with multiple receptors . These interactions result in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Result of Action
The result of the action of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is likely to be varied due to the diverse biological activities of indole derivatives . For example, some indole derivatives have shown potent antiviral activities . .
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate can be influenced by various environmental factors. For instance, it is known to be relatively stable at room temperature but may decompose upon heating or contact with strong acids or bases . .
properties
IUPAC Name |
methyl 5-bromo-1-methylindole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(11(14)15-2)8-5-7(12)3-4-10(8)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEVKYLKCUGBHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-methyl-1H-indole-3-carboxylate | |
CAS RN |
946427-09-4 | |
Record name | 1H-Indole-3-carboxylic acid, 6-bromo-1-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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